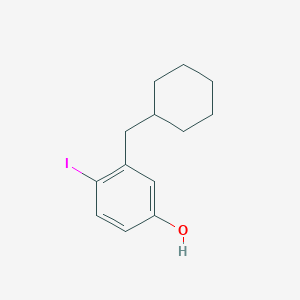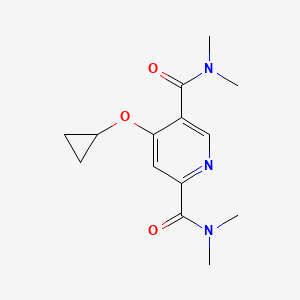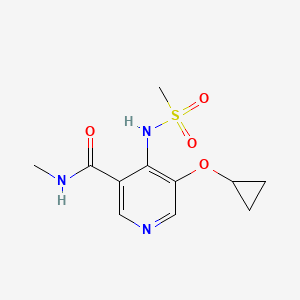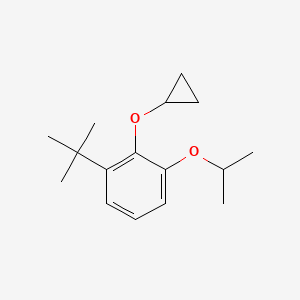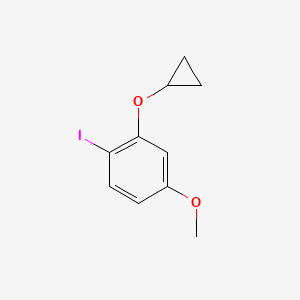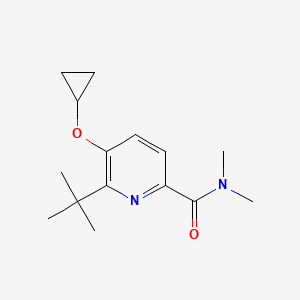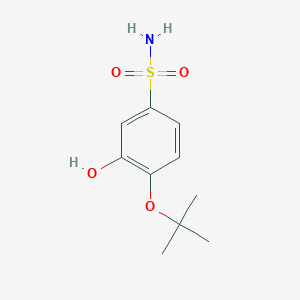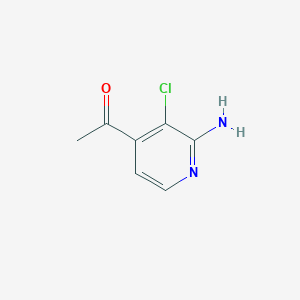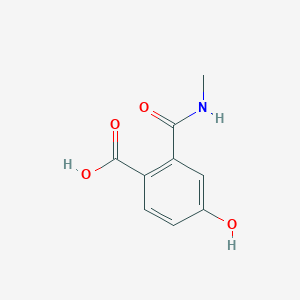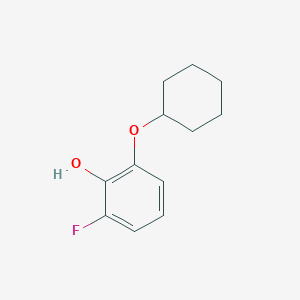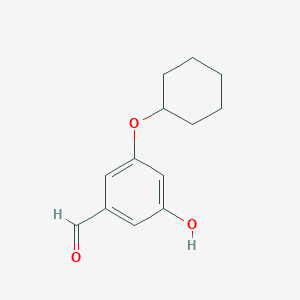
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a chlorosulfonyl group, and an isonicotinate moiety, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of methyl 2-(trifluoromethyl)isonicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorosulfonyl group.
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chlorosulfonyl group but shares the trifluoromethyl and isonicotinate moieties.
Methyl 2-(chlorosulfonyl)isonicotinate: Similar structure but without the trifluoromethyl group.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H5ClF3NO4S |
|---|---|
Poids moléculaire |
303.64 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonyl-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)4-2-5(8(10,11)12)13-6(3-4)18(9,15)16/h2-3H,1H3 |
Clé InChI |
KEVOLLXBSQKTGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


